4-(2-Oxopropyl)aminobutanal is a chemical compound with the molecular formula and a molecular weight of 143.18 g/mol. Its structure features an amino group attached to a butanal chain, along with a 2-oxopropyl substituent. The compound is classified under the category of aminoaldehydes, which are characterized by the presence of both an amino group and an aldehyde functional group. The IUPAC name for this compound is 4-(2-oxopropylamino)butanal, and it has various structural representations including its InChI and SMILES notations, which facilitate its identification in chemical databases .
The biological activity of 4-(2-oxopropyl)aminobutanal has been explored in various contexts. It is known to interact with enzymes and receptors due to its amino group, which can participate in biological processes such as enzyme catalysis and metabolic pathways. Its aldehyde and ketone functionalities allow it to engage in redox reactions, potentially influencing cellular mechanisms .
4-(2-Oxopropyl)aminobutanal has several applications across different fields:
Studies have shown that 4-(2-oxopropyl)aminobutanal interacts with various biological targets due to its functional groups. The specific mechanisms of action depend on the context in which it is applied, particularly regarding its reactivity with enzymes and metabolic pathways. Research into its interactions has implications for understanding its role in biological systems and potential therapeutic uses .
Several compounds share structural similarities with 4-(2-oxopropyl)aminobutanal, each exhibiting unique properties:
Compound Name | Structure Type | Key Differences |
---|---|---|
4-(2-Oxopropyl)benzonitrile | Aromatic ring instead of butanal | Contains a benzene ring; different reactivity |
4-(2-Oxopropyl)benzoic acid | Carboxylic acid group | Contains a carboxylic acid instead of an aldehyde |
4-(2-Oxopropyl)cycloheptan-1-one | Cyclic structure | Features a cycloheptanone ring; alters sterics |
4-(2-Oxopropyl)aminobutanal is unique due to its combination of functional groups that allow for diverse reactivity, making it valuable in both research and industrial applications. Its ability to undergo various chemical transformations distinguishes it from similar compounds .